N-Benzyl-N-methyl-3-piperidinamine dihydrochloride molecular weight
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride molecular weight
An In-Depth Technical Guide to cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
A Note on Nomenclature
This technical guide focuses on the synthesis, characterization, and handling of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. It is important to note that the core structure, N-Benzyl-N-methyl-3-piperidinamine, is presented here with a methyl group at the 4-position of the piperidine ring, as this is the variant for which significant technical data is available.
Introduction
cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a piperidine derivative with potential applications in pharmaceutical research and development. Piperidine and its derivatives are common structural motifs in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and essential safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 291.26 g/mol | [1][2][3] |
| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [2][3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| CAS Number | 477600-68-3 (for cis-isomer) | [4] |
| InChI Key | CVQNXCBXFOIHLH-DAIKJZOUSA-N | [4] |
Synthesis and Purification
The synthesis of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride can be achieved through a multi-step process. A representative synthetic workflow is outlined below, starting from commercially available precursors. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Synthetic Workflow Diagram
Caption: Synthetic workflow for cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of N-Benzyl-4-methyl-3-piperidone
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N-Benzylation of 3-Hydroxy-4-methylpyridine: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methylpyridine in a suitable polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).[5] Add benzyl chloride dropwise to the solution at room temperature. The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation while leaving the nucleophile relatively free. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Reduction to N-Benzyl-3-hydroxy-4-methylpiperidine: Cool the reaction mixture and add it to an alkaline aqueous solution (e.g., sodium hydroxide solution).[5] This deprotonates the hydroxyl group, making it a better nucleophile for the subsequent reduction. Add a reducing agent, such as sodium borohydride, portion-wise while keeping the temperature controlled. The reduction of the pyridinium ring to a piperidine ring is a crucial step.
-
Oxidation to N-Benzyl-4-methyl-3-piperidone: The N-benzyl-3-hydroxy-4-methylpiperidine obtained is then oxidized. Dissolve the alcohol in acetone and cool the solution in an ice bath. Add a solution of chromium trioxide (CrO₃) and concentrated sulfuric acid dropwise.[5] The Jones oxidation is a reliable method for converting secondary alcohols to ketones.
-
Work-up and Purification: After the reaction is complete, quench the excess oxidant. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5] The crude product can be purified by column chromatography.
Step 2: Reductive Amination to form cis-1-Benzyl-N,4-dimethylpiperidin-3-amine
-
To a solution of N-Benzyl-4-methyl-3-piperidone in a chlorinated solvent (e.g., dichloroethane), add methylamine. The formation of an iminium ion intermediate is key to this step.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. This reagent is selective for the reduction of iminium ions in the presence of ketones. The stereochemical outcome (cis configuration) is influenced by the steric hindrance of the benzyl and methyl groups, directing the hydride attack.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified cis-1-Benzyl-N,4-dimethylpiperidin-3-amine in a suitable anhydrous solvent like diethyl ether or methanol.
-
Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain the final product.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of analytical techniques should be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the N-methyl and C4-methyl groups. The coupling constants between the protons on the piperidine ring can help confirm the cis stereochemistry.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the free base (218.34 g/mol )[1] and the dihydrochloride salt. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis.[6] It can be used to assess the purity of the final compound and to identify any potential impurities or side products from the synthesis. The compound may need to be analyzed as its free base for better volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to determine the purity of the compound. A UV detector can be used for detection, leveraging the chromophore of the benzyl group.
Safety and Handling
Given the chemical nature of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride and its intermediates, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[7][10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents.
-
1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS- - gsrs. Available at: [Link]
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1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R) - PubChem. Available at: [Link]
- CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
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(PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides - ResearchGate. Available at: [Link]
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Improved Synthesis of N-Methylcadaverine - MDPI. Available at: [Link]
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Chemical Properties of N-benzyl-N-methyl-benzamide - Cheméo. Available at: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
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4-Benzylpiperidine - Wikipedia. Available at: [Link]
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Synthesis of N-methylbenzylamine - PrepChem.com. Available at: [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]
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Analytical Methods - OPUS at UTS. Available at: [Link]
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